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Compound Name: 4-(3-Methylphenyl)phenol

Cat. No.: B181839 Get Quote

Introduction
4-(3-Cresyl)phenol, also known as 4-(m-tolyl)phenol, is a biaryl compound of significant interest

in medicinal chemistry and materials science. Its structural motif, featuring two interconnected

phenyl rings with hydroxyl and methyl functionalities, imparts a unique combination of

properties that are leveraged in the design of novel therapeutics and advanced polymers. A

thorough understanding of its molecular structure and purity is paramount for any research and

development endeavor. This technical guide provides an in-depth analysis of the spectroscopic

data for 4-(3-cresyl)phenol, offering a detailed interpretation of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. As experimental data for this specific

molecule is not readily available in public spectral databases, this guide will synthesize the

expected spectral characteristics based on established principles of spectroscopy and data

from analogous structures.

This document is intended for researchers, scientists, and drug development professionals who

require a comprehensive understanding of the spectroscopic profile of 4-(3-cresyl)phenol for

identification, purity assessment, and quality control purposes.

Molecular Structure and Isomerism
Understanding the molecular architecture is the first step in interpreting spectroscopic data. 4-

(3-cresyl)phenol consists of a phenol ring linked to a m-cresol ring at the 4-position of the

phenol.
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Caption: Molecular structure of 4-(3-cresyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For 4-(3-cresyl)phenol, both ¹H and ¹³C NMR will provide critical information

about the electronic environment of each nucleus.

Experimental Protocol: A Practical Approach
A standard protocol for acquiring high-quality NMR spectra of 4-(3-cresyl)phenol would involve

dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent,

typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is

critical; CDCl₃ is a good first choice for its ability to dissolve a wide range of organic

compounds and its relatively simple solvent signal. However, if hydrogen bonding or

exchangeable protons are of particular interest, DMSO-d₆ is often preferred as it can slow

down the exchange rate of the phenolic proton, making it more readily observable.

Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing

(δ = 0.00 ppm). Spectra should be acquired on a spectrometer operating at a field strength of

at least 400 MHz for protons to ensure adequate signal dispersion.

¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum of 4-(3-cresyl)phenol is expected to be complex due to the presence of

two substituted aromatic rings. The predicted chemical shifts are based on the principle of

substituent additivity, taking phenol and m-cresol as model compounds.
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Justification

Phenolic OH 4.5 - 5.5 Broad Singlet 1H

The chemical

shift of phenolic

protons can vary

significantly with

concentration

and solvent due

to hydrogen

bonding.[1] It is

expected to be a

broad signal that

may exchange

with D₂O.

Ar-H (Phenol

Ring)
6.8 - 7.3 Multiplet 4H

The protons on

the phenol ring

will be influenced

by the electron-

donating

hydroxyl group

and the electron-

withdrawing tolyl

group, leading to

a complex

multiplet.

Ar-H (Cresol

Ring)
6.7 - 7.2 Multiplet 4H

The protons on

the m-cresol ring

will exhibit a

complex splitting

pattern due to

their relative

positions and

coupling with

each other.
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Methyl (CH₃) ~2.3 Singlet 3H

The methyl

protons are

attached to an

aromatic ring and

are expected to

appear as a

sharp singlet in

the typical range

for benzylic

protons.[2]

Causality in Spectral Features: The broadness of the phenolic -OH peak is a direct

consequence of intermolecular hydrogen bonding and chemical exchange. The overlapping

multiplets in the aromatic region arise from the similar electronic environments of the protons

on both rings and the complex spin-spin coupling between them.

¹³C NMR Spectroscopy: Predicted Data and
Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to

the lack of symmetry, all 13 carbon atoms in 4-(3-cresyl)phenol are expected to be unique and

therefore produce 13 distinct signals.
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Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Justification

C-OH (Phenol) 150 - 156

The carbon attached to the

hydroxyl group is significantly

deshielded due to the

electronegativity of oxygen.[3]

C-C (Biaryl Linkage) 135 - 142

The quaternary carbons

involved in the biaryl bond are

expected to be in this region.

Aromatic CH (Phenol) 115 - 130

These carbons will be

influenced by the hydroxyl and

tolyl substituents.

Aromatic CH (Cresol) 112 - 139

The chemical shifts will be

affected by the methyl and

phenol substituents.[2]

C-CH₃ (Cresol) 138 - 140
The quaternary carbon

attached to the methyl group.

Methyl (CH₃) ~21

The methyl carbon is expected

in the typical range for an

aromatic methyl group.[2]

Self-Validating System: The presence of the predicted number of signals in both ¹H and ¹³C

NMR, along with their characteristic chemical shifts and multiplicities, would provide strong

evidence for the correct structure of 4-(3-cresyl)phenol.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 4-(3-cresyl)phenol will be dominated by absorptions from the

hydroxyl group and the aromatic rings.

Experimental Protocol: Solid-State Analysis
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For a solid sample like 4-(3-cresyl)phenol, the most common method for obtaining an IR

spectrum is using the Potassium Bromide (KBr) pellet technique. A small amount of the sample

(1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a transparent

pellet. This method minimizes interference from solvents. Alternatively, Attenuated Total

Reflectance (ATR) IR spectroscopy can be used, which requires minimal sample preparation.

Predicted IR Data and Interpretation
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Vibrational Mode
Predicted Frequency

(cm⁻¹)
Intensity Justification

O-H Stretch 3200 - 3600 Strong, Broad

This broad absorption

is characteristic of the

stretching vibration of

a hydrogen-bonded

hydroxyl group in a

phenol.[4][5]

Aromatic C-H Stretch 3000 - 3100 Medium

These absorptions are

typical for C-H

stretching vibrations in

aromatic rings.

C=C Aromatic Ring

Stretch
1500 - 1600 Medium to Strong

Multiple bands in this

region are

characteristic of the

stretching vibrations of

the carbon-carbon

double bonds within

the aromatic rings.[4]

C-O Stretch 1200 - 1260 Strong

The stretching

vibration of the

carbon-oxygen bond

in the phenol moiety

gives rise to a strong

absorption in this

region.[4]

C-H Out-of-Plane

Bending
700 - 900 Strong

The pattern of these

bands can sometimes

provide information

about the substitution

pattern on the

aromatic rings.
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Expert Insight: The broadness of the O-H stretch is a key diagnostic feature for phenols and is

a direct result of strong intermolecular hydrogen bonding in the solid state. The exact position

and shape of this band can be sensitive to the physical state of the sample.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for structural confirmation.

Experimental Protocol: Ionization and Detection
Electron Ionization (EI) is a common and effective method for the analysis of relatively volatile

and thermally stable compounds like 4-(3-cresyl)phenol. The sample is introduced into the

mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and

fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation
The molecular formula of 4-(3-cresyl)phenol is C₁₃H₁₂O, with a molecular weight of 184.23

g/mol .

Molecular Ion (M⁺˙): A prominent peak is expected at m/z = 184, corresponding to the intact

radical cation.

Key Fragmentations: The fragmentation of the molecular ion will likely involve cleavages

characteristic of phenols and biaryl systems.

[C₁₃H₁₂O]⁺˙
m/z = 184

(Molecular Ion)

[M - CH₃]⁺
m/z = 169- •CH₃

[M - CO]⁺˙
m/z = 156

- CO

[C₆H₅O]⁺
m/z = 93

Biaryl cleavage

[C₇H₇]⁺
m/z = 91

(Tropylium ion)

Rearrangement
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Caption: Predicted key fragmentation pathways for 4-(3-cresyl)phenol in EI-MS.

Interpretation of Fragmentation:

Loss of a Methyl Radical (m/z 169): Cleavage of the methyl group from the cresol ring is a

likely fragmentation pathway.

Loss of Carbon Monoxide (m/z 156): Phenolic compounds often undergo rearrangement and

loss of CO.[6]

Biaryl Cleavage: Scission of the bond connecting the two aromatic rings can lead to

fragments corresponding to the individual phenol and tolyl moieties (e.g., m/z 93 for the

phenoxy cation).

Tropylium Ion (m/z 91): The formation of the highly stable tropylium ion is a common feature

in the mass spectra of compounds containing a benzyl group or a tolyl group.

Trustworthiness of Data: The predicted fragmentation pattern is based on well-established

fragmentation rules for aromatic and phenolic compounds, providing a high degree of

confidence in the identification of these key fragments.[7][8]

Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-

(3-cresyl)phenol. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS

data serves as a valuable resource for scientists working with this compound. The provided

protocols and justifications for experimental choices are grounded in established scientific

principles, ensuring the reliability of the presented information. For definitive structural

confirmation, it is always recommended to acquire experimental data and compare it with the

predictions outlined in this guide.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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